molecular formula C13H8O4 B1246283 3,9-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 174023-48-4

3,9-dihydroxy-6H-benzo[c]chromen-6-one

Cat. No. B1246283
M. Wt: 228.2 g/mol
InChI Key: WDGSXHQNUPZEHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives has been explored through various innovative methods. Notably, one advanced synthesis approach involves a one-pot method utilizing Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters. This method facilitates the rapid production of benzo[c]chromen-6-one molecules with diverse substituents, offering a streamlined pathway to create biologically relevant molecules (Poudel & Lee, 2014).

Molecular Structure Analysis

The molecular structure of 3,9-dihydroxy-6H-benzo[c]chromen-6-one derivatives is characterized by their complex, polycyclic frameworks. These structures are pivotal for the compound's interaction with biological systems and their chemical reactivity. Research into the synthesis and luminescence properties of related compounds reveals the intricate structural features that influence their physical and chemical behavior, such as fluorescence and metal interaction properties (Gülcan et al., 2021).

Chemical Reactions and Properties

Benzo[c]chromen-6-ones undergo various chemical reactions, including Michael addition, domino reactions, and acetalization cascades. These reactions are central to modifying the core structure and introducing functional groups that significantly alter the compound's properties. For instance, the Michael-Michael-acetalization cascade provides a diastereoselective construction of tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives (Liu et al., 2015).

Physical Properties Analysis

The physical properties of benzo[c]chromen-6-ones, such as solubility, melting points, and crystalline structure, are essential for their application in various scientific fields. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on the crystallographic and computational investigation of these compounds help in understanding their stability, reactivity, and interaction with other molecules (Krishnan & Thanikachalam, 2021).

Chemical Properties Analysis

The chemical properties of 3,9-dihydroxy-6H-benzo[c]chromen-6-one, such as reactivity towards different chemical reagents, stability under various conditions, and potential as intermediates in organic synthesis, are of great interest. Their ability to undergo a wide range of chemical reactions makes them valuable for synthesizing complex molecular architectures. Research into the solvent-free synthesis of functionalized derivatives highlights the versatility and potential applications of these compounds in designing novel molecules with desired chemical properties (Kumar et al., 2015).

Scientific Research Applications

1. Phosphodiesterase II Inhibitors

  • Application : “3,9-dihydroxy-6H-benzo[c]chromen-6-one” derivatives have been evaluated as potential Phosphodiesterase II inhibitors . These compounds are the main bioavailable metabolites of ellagic acid (EA), which has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
  • Methods : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized . The biological activities of these derivatives were then evaluated .
  • Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have optimal inhibitory potential with an IC50 value of 3.67 ± 0.47 μM . It also exhibited comparable activity to that of BAY 60-7550 in in vitro cell level studies .

2. Synthesis of Substituted 6H-benzo[c]chromenes

  • Application : A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed .
  • Methods : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
  • Results : The final products were obtained in good yields (up to 94% over two steps) .

3. Fluorescent Sensors for Iron (III)

  • Application : “3,9-dihydroxy-6H-benzo[c]chromen-6-one” acts as an on-off selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .

4. Cognitive Enhancer

  • Application : Urolithins, which are the main bioavailable metabolites of ellagic acid (EA) and include “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases .
  • Methods : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized .
  • Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .

5. Gut Microbiota Metabolites

  • Application : Urolithins, including “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, are gut microbiota metabolites produced from the natural polyphenolic antioxidants ellagic acid and ellagitannins . They are better absorbed in humans and display biological activities that suggest that they are responsible for the health effects observed after consuming ellagitannin-containing foods .

6. Analytical Reference Standard

  • Application : Alternariol, a compound similar to “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, may be used as an analytical reference standard for the determination of the analyte in fruits, vegetables, and cereals .

7. Antioxidant

  • Application : Urolithins, which are the main bioavailable metabolites of ellagic acid (EA) and include “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have a wide range of pharmacological activities, such as antioxidation .

8. Antitumor

  • Application : Urolithins, including “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to have antitumor properties .

9. Anti-inflammatory

  • Application : Urolithins, such as “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to have anti-inflammatory effects .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Future research could focus on further exploring the synthesis methods and potential applications of “3,9-dihydroxy-6H-benzo[c]chromen-6-one”. The development of new synthetic methodologies could lead to more efficient production of this compound .

properties

IUPAC Name

3,9-dihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGSXHQNUPZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-dihydroxy-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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